tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures are frequently reported as intermediates in the synthesis of pharmaceuticals, including nociceptin antagonists , antibacterial and anthelmintic agents , and anticancer drugs .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the asymmetric synthesis of a related piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a condensation reaction under basic conditions . The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the overall yields varying from moderate to high [4, 6, 8].
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis [2, 3, 4, 5]. X-ray diffraction studies provide detailed insights into the crystal systems and space groups, as well as unit cell parameters, which are crucial for understanding the three-dimensional architecture of the molecules [2, 3, 7]. DFT analyses are also performed to predict and confirm the molecular geometry and intramolecular interactions [3, 7, 10].
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation to form oxadiazoles , Schiff base formation , and amination reactions . These reactions are essential for the synthesis of compounds with potential biological activities. The reactivity of these intermediates allows for the introduction of various functional groups, which can lead to the development of diverse pharmacologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by X-ray diffraction studies [2, 3, 7]. The compounds exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state architecture [2, 3]. The thermal properties, molecular electrostatic potentials, and frontier molecular orbitals are analyzed using computational methods to understand their stability and reactivity [5, 7, 10].
Scientific Research Applications
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Synthesis of Novel Organic Compounds
- Field : Organic Chemistry
- Application : Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
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PROTAC Development
- Field : Medicinal Chemistry
- Application : tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results : The specific results or outcomes obtained are not provided in the source .
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Fentanyl Synthesis
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is used as an intermediate in the manufacture of fentanyl, a powerful synthetic opioid, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Method : It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
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Synthesis of Azetidine and Piperidine Carbamates
- Field : Organic Chemistry
- Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in the preparation of azetidine and piperidine carbamates .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
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Controlled Substance Precursor
- Field : Forensic Chemistry
- Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Azetidine and Piperidine Carbamates
- Field : Organic Chemistry
- Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in preparation of azetidine and piperidine carbamates .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZIXJMTQNFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572209 | |
Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
CAS RN |
206273-87-2 | |
Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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